molecular formula C15H24N2O3 B2464635 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile CAS No. 1465397-79-8

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile

Cat. No.: B2464635
CAS No.: 1465397-79-8
M. Wt: 280.368
InChI Key: NWDJELCPRGEGSE-UHFFFAOYSA-N
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Description

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C15H24N2O3. This compound is known for its unique structure, which includes a morpholine ring, a butanoyl group, and a cyclohexyloxy substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile typically involves the reaction of morpholine with 2-cyclohexyloxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with cyanogen bromide to introduce the nitrile group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyclohexyloxybutanoyl)piperidine-3-carbonitrile
  • 4-(2-Cyclohexyloxybutanoyl)pyrrolidine-3-carbonitrile
  • 4-(2-Cyclohexyloxybutanoyl)azetidine-3-carbonitrile

Uniqueness

4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-(2-cyclohexyloxybutanoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-14(20-13-6-4-3-5-7-13)15(18)17-8-9-19-11-12(17)10-16/h12-14H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDJELCPRGEGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1C#N)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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